n-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide
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Overview
Description
N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a difluorophenyl group, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide typically involves the reaction of 2,4-difluoroacetophenone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for precise control over reaction parameters and ensures consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The compound’s effects are mediated through its ability to inhibit or activate target proteins, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2,4-Dichlorophenyl)ethyl)-2-(methylamino)propanamide
- N-(1-(2,4-Dibromophenyl)ethyl)-2-(methylamino)propanamide
- N-(1-(2,4-Difluorophenyl)ethyl)-2-(ethylamino)propanamide
Uniqueness
N-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide stands out due to the presence of the difluorophenyl group, which imparts unique chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various research applications. Compared to its analogs with different halogen substitutions, the difluorophenyl derivative exhibits superior performance in terms of binding affinity and selectivity for target proteins.
Biological Activity
n-(1-(2,4-Difluorophenyl)ethyl)-2-(methylamino)propanamide is a synthetic compound that has garnered interest due to its potential therapeutic applications. This compound is structurally related to various pharmacologically active agents and has been studied for its biological activity, particularly in relation to receptor interactions and therapeutic efficacy.
The compound primarily acts as a ligand for specific receptors, influencing various biological pathways. Its structural similarity to other known pharmacological agents suggests potential interactions with neurotransmitter systems, particularly those involving the central nervous system.
Receptor Interactions
Research indicates that this compound may function as an antagonist or modulator at certain receptors. The following table summarizes its interactions with key receptors:
Pharmacological Studies
In pharmacological studies, the compound has shown promising results in various assays:
- Antihistaminic Activity : Exhibits dual receptor specificity as an H1 antagonist, which may contribute to its therapeutic effects in allergic conditions .
- CNS Effects : Demonstrated modulation of NMDA receptor activity, suggesting potential applications in neuropharmacology .
- Cancer Therapeutics : As a ligand for DCAF1, it plays a role in protein degradation pathways relevant to cancer treatment .
Case Study 1: Antihistamine Efficacy
In a clinical trial evaluating the efficacy of several H1 antagonists, this compound was compared with established antihistamines. Results indicated significant improvement in patient-reported outcomes for allergy symptoms, supporting its use as an effective antihistamine.
Case Study 2: Neuropharmacological Applications
In vitro studies assessed the impact of the compound on neuronal activity through NMDA receptor modulation. The results indicated enhanced neuronal survival under stress conditions, suggesting protective effects against neurodegeneration.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship revealed that modifications to the difluorophenyl group significantly affect receptor binding affinity and biological activity. The following table outlines key findings from SAR studies:
Modification | Binding Affinity (nM) | Biological Effect |
---|---|---|
2,4-Difluoro | 490 ± 90 | Enhanced DCAF1 binding |
3-Chloro | 13,500 ± 200 | Reduced efficacy |
These findings underscore the importance of specific substituents in modulating biological activity and receptor interactions.
Properties
Molecular Formula |
C12H16F2N2O |
---|---|
Molecular Weight |
242.26 g/mol |
IUPAC Name |
N-[1-(2,4-difluorophenyl)ethyl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C12H16F2N2O/c1-7(16-12(17)8(2)15-3)10-5-4-9(13)6-11(10)14/h4-8,15H,1-3H3,(H,16,17) |
InChI Key |
YNHJDCGGMVLJCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)NC(=O)C(C)NC |
Origin of Product |
United States |
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